Isononyl acrylate

Descripción general

Descripción

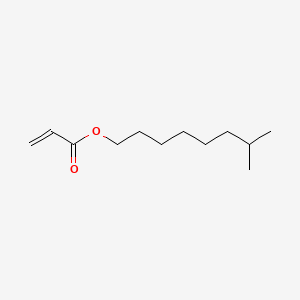

Isononyl Acrylate is an acrylate, obtained by the reaction between acrylic acid and isononyl alcohol . It has the least glass transition temperature among all acrylates that are commercially available . Because of this particular feature, Isononyl Acrylate is used in adhesive applications .

Molecular Structure Analysis

The molecular formula of Isononyl Acrylate is C12H22O2 . The molecular weight is 198.31 g/mol . Unfortunately, the specific details about the molecular structure are not provided in the sources.

Physical And Chemical Properties Analysis

Isononyl Acrylate is a liquid at 20 degrees Celsius . It has a specific gravity of 0.89 at 20/20 and a refractive index of 1.44 .

Aplicaciones Científicas De Investigación

1. Use in Polymerization and Copolymerization

Isononyl acrylate is a key component in various polymerization processes. It is used in the polymerization of fluorinated and hydrogenated (meth)acrylates, contributing to the development of unique polymers with specific characteristics. These polymers are widely utilized in coatings, adhesives, and synthetic rubbers. The kinetic parameters, such as the propagation and termination rate constants of acrylate monomers, have been extensively studied, enhancing the understanding and control of radical (co)polymerizations of acrylate monomers (Hochart, Levalois-Mitjaville, & Jaeger, 2000); (Herk, 2009).

2. Application in Microfluidic Devices

Isononyl acrylate finds applications in the construction of microfluidic devices due to its desirable properties such as inertness and transparency. The mechanical properties of poly(isobornyl acrylate), a related compound, are significantly affected by manufacturing techniques. This has implications for the quality and shelf-life of microfluidic devices (López-García, Beebe, & Crone, 2007).

3. Development of Dual-Curing Systems

Acrylate chemistry, including isononyl acrylate, is crucial in the creation of dual-curing systems. These systems are utilized in shape memory polymers, optical materials, photolithography, protective coatings, structured surface topologies, and holographic materials. The dual-curing processes provide two distinct sets of material properties at each curing stage, allowing for flexibility in processes (Konuray, Fernández‐Francos, Ramis, & Serra, 2018).

4. Role in 4D Printing and Shape Memory Polymers

Isononyl acrylate contributes to the synthesis of photopolymers used in 4D printing. It has been compounded with other materials to fabricate shape memory polymers, demonstrating excellent shape memory performance, high strength, and good toughness. These characteristics are significant for applications in various fields (Zhao et al., 2018).

5. Biomedical and Tissue Engineering Applications

In biomedical research, isononyl acrylate-related polymers have been investigated for their potential in tissue engineering and cell therapy. The interaction of polymers with human cells, such as dental pulp stem cells, has been studied to identify materials that modulate cellular responses, crucial for tissue engineering and cell therapy (Ghaemi, Delalat, Gronthos, Alexander, Winkler, Hook, & Voelcker, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Isononyl acrylate (INAA) is primarily used in the production of adhesives due to its low glass transition temperature (Tg) . It is a reasonable acrylate monomer of structural isomer . The primary targets of INAA are the adhesive substances where it acts as a key component in their formulation.

Mode of Action

INAA interacts with its targets (adhesive substances) by contributing to the overall adhesive properties of the final product. It is synthesized by reacting an alkali metal with glycol esters, producing the corresponding alcohols and diesters of the acid. These intermediates are then reacted with acrylic acid to produce isononyl acrylate .

Biochemical Pathways

It’s known that acrylate, in the form of the activated coenzyme a thioester, occurs as an intermediate in several microbial pathways

Pharmacokinetics

It’s known that inaa has a molecular weight of 1983 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of INAA’s action is the production of adhesives with desirable properties, such as low Tg . It is also used as an additive for petroleum products, such as lubricants and fuels . The molecular and cellular effects of INAA’s action largely depend on its application and the specific formulation of the product it’s used in.

Action Environment

The action, efficacy, and stability of INAA can be influenced by various environmental factors. For instance, the production techniques, production costs, and lead time could affect the market growth for INAA . Moreover, the demand for INAA is expected to increase worldwide, from US$ 10.6 Mn in 2018 to US $13.4 Mn by 2027 , indicating that market trends and economic factors can also influence the action environment of INAA.

Propiedades

IUPAC Name |

7-methyloctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXGDKOCSSIRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199925 | |

| Record name | Isononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51952-49-9 | |

| Record name | Isononyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)

![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)